1,2-Dimethoxy-5-ethyl-3-fluorobenzene 1,2-Dimethoxy-5-ethyl-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18833342
InChI: InChI=1S/C10H13FO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol

1,2-Dimethoxy-5-ethyl-3-fluorobenzene

CAS No.:

VCID: VC18833342

Molecular Formula: C10H13FO2

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethoxy-5-ethyl-3-fluorobenzene -

Description

1,2-Dimethoxy-5-ethyl-3-fluorobenzene is an aromatic organic compound characterized by the presence of two methoxy groups, an ethyl group, and a fluorine atom attached to a benzene ring. Its chemical structure and properties make it a valuable intermediate in various chemical syntheses, particularly in the fields of medicinal chemistry and material science.

Synthesis Methods

The synthesis of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. Common methods include electrophilic substitution reactions and nucleophilic aromatic substitution, depending on the starting materials and desired conditions.

Applications and Research Findings

1,2-Dimethoxy-5-ethyl-3-fluorobenzene serves as a precursor for synthesizing more complex molecules with potential biological activities. Its structural analogs have been explored for their anti-inflammatory and anticancer properties, although specific data on this compound's biological activity is limited.

Analytical Techniques

Characterization of 1,2-Dimethoxy-5-ethyl-3-fluorobenzene often involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Product Name 1,2-Dimethoxy-5-ethyl-3-fluorobenzene
Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
IUPAC Name 5-ethyl-1-fluoro-2,3-dimethoxybenzene
Standard InChI InChI=1S/C10H13FO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3
Standard InChIKey IJZPZCFAJNBVCG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C(=C1)F)OC)OC
PubChem Compound 118841613
Last Modified Aug 11 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator